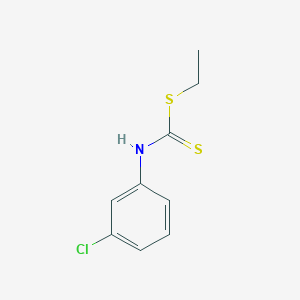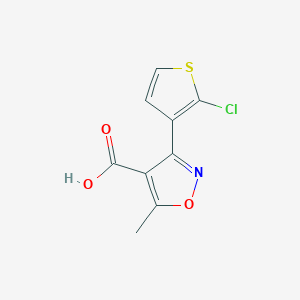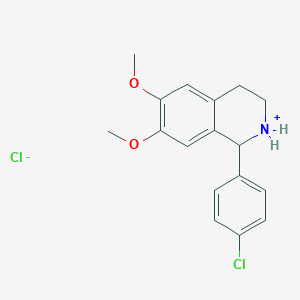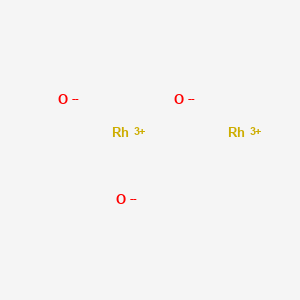
Dietil 2-hidroximalonato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, hydroxy-, diethyl ester, also known as diethyl 2-hydroxypropane-1,2-dioate, is an organic compound with a molecular formula of C7H14O4. It is a white, crystalline solid with a melting point of approximately 115°C. It is a colorless, odorless, and water-soluble solid. Propanedioic acid, hydroxy-, diethyl ester is used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Investigación en Ciencias de la Vida
El Dietil 2-hidroximalonato se utiliza en diversas áreas de la investigación en ciencias de la vida . A menudo se utiliza en el estudio de la biología celular, la genómica y la proteómica . Se puede utilizar en la síntesis de proteínas para la manipulación de muestras durante la espectrometría de masas .
Investigación en Ciencia de Materiales
En el campo de la ciencia de los materiales, el this compound se utiliza en el desarrollo de nuevos materiales . Se puede utilizar en la síntesis de polímeros y otros materiales con propiedades únicas .
Síntesis Química
El this compound es un compuesto clave en la síntesis de una variedad de ácidos acéticos halogenados (quirales) . Se utiliza como material de partida en la síntesis de ácidos acéticos halogenados quirales con F, Cl, Br y sustitución isotópica H/D en el átomo α-C .
Investigación en Cromatografía
En la investigación en cromatografía, el this compound se puede utilizar en el desarrollo de nuevas técnicas de cromatografía . Se puede utilizar en los aparatos de medición necesarios para la cromatografía .
Investigación Analítica
El this compound se utiliza en la investigación analítica, donde se puede utilizar en el desarrollo de nuevas técnicas analíticas
Mecanismo De Acción
Diethyl 2-hydroxymalonate, also known as Propanedioic acid, hydroxy-, diethyl ester or diethyl 2-hydroxypropanedioate, is an organic compound with a wide range of applications in organic synthesis . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s widely used in organic synthesis, indicating that it likely interacts with a variety of molecular targets depending on the specific reaction conditions .
Mode of Action
The mode of action of Diethyl 2-hydroxymalonate is largely dependent on the specific chemical reaction in which it is involved. As a versatile reagent in organic synthesis, it can participate in various types of reactions, leading to a wide range of products .
Biochemical Pathways
Diethyl 2-hydroxymalonate is used in the synthesis of chiral halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution at the α-C-atom . These halogenated acetic acids often serve as precursors for other compounds, indicating that Diethyl 2-hydroxymalonate plays a role in these biochemical pathways .
Result of Action
The result of Diethyl 2-hydroxymalonate’s action is the formation of new organic compounds. The exact molecular and cellular effects depend on the specific reaction conditions and the other reactants involved .
Action Environment
The action, efficacy, and stability of Diethyl 2-hydroxymalonate can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it is typically stored at ambient temperature .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can participate in reactions that form chiral halogenated acetic acids . These acids often serve as precursors for other compounds, indicating that Diethyl 2-hydroxymalonate may interact with enzymes, proteins, and other biomolecules in these processes .
Molecular Mechanism
It is known to be involved in the synthesis of chiral halogenated acetic acids . This process involves several steps, including saponification, decarboxylation, and tautomerization . These reactions suggest that Diethyl 2-hydroxymalonate may interact with various biomolecules and potentially influence gene expression.
Metabolic Pathways
It is involved in the synthesis of chiral halogenated acetic acids, suggesting it may interact with enzymes or cofactors in these pathways .
Propiedades
IUPAC Name |
diethyl 2-hydroxypropanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-3-11-6(9)5(8)7(10)12-4-2/h5,8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZQTXSCMRPKMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161030 |
Source


|
| Record name | Propanedioic acid, hydroxy-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13937-08-1 |
Source


|
| Record name | Propanedioic acid, hydroxy-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013937081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, hydroxy-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)

![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)






![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)


